methyl 4-[(5Z)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate
Description
This compound belongs to the rhodanine derivative family, characterized by a thiazolidinone core with a benzylidene substituent. The Z-configuration at the C5 position is critical for maintaining its planar geometry, which enhances interactions with biological targets . Key structural features include:
- 4-Butoxy-3-methoxybenzylidene group: Provides lipophilicity and electron-donating effects via methoxy and butoxy substituents.
- Thioxo group at C2: Enhances hydrogen-bonding capacity and metabolic stability.
This compound’s design aligns with rhodanine-based inhibitors targeting enzymes like aldose reductase or kinases, though its specific biological activity requires further validation .
Properties
IUPAC Name |
methyl 4-[(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5S2/c1-4-5-12-29-18-11-6-15(13-19(18)27-2)14-20-21(25)24(23(30)31-20)17-9-7-16(8-10-17)22(26)28-3/h6-11,13-14H,4-5,12H2,1-3H3/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFFKXIPDSZJAV-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-[(5Z)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazolidinone Ring: This is usually achieved by the reaction of a thioamide with a haloketone under basic conditions.
Introduction of the Benzylidene Group: This step involves the condensation of the thiazolidinone with a substituted benzaldehyde in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Methyl 4-[(5Z)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Methyl 4-[(5Z)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of methyl 4-[(5Z)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazolidinone ring is known to interact with various biological targets, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison of structural analogs is provided below, highlighting substituent variations, physicochemical properties, and biological implications.
Table 1: Structural and Functional Comparison of Rhodanine Derivatives
Key Observations:
Substituent Effects on Activity :
- Electron-Donating Groups : The 4-butoxy-3-methoxy substituent in the target compound increases lipophilicity compared to the polar 4-hydroxy-3-methoxy group in 3d , which may reduce cell permeability but enhance solubility .
- Halogen Substituents : Fluorine in 3 and 9 improves metabolic stability and introduces electronegativity, favoring target binding via dipole interactions .
Functional Group Impact: Ester vs. Acid: The methyl benzoate in the target compound may act as a prodrug, unlike the free carboxylic acid in 3d, which directly inhibits aldose reductase .
Biological Relevance :
- Antimicrobial Activity : The 3-fluorobenzylidene derivative (3 ) shows specificity against Gram-positive bacteria, suggesting substituent-driven target selectivity .
- Kinase Inhibition : The butyric acid analog (15 ) and chlorobenzamide derivative (16 ) are structurally aligned with kinase inhibitors, though mechanistic data are lacking .
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis likely follows established rhodanine condensation routes, as seen in 3d and 13, using 4-butoxy-3-methoxybenzaldehyde and methyl 4-aminobenzoate .
- Structure-Activity Relationship (SAR): Longer alkoxy chains (e.g., butoxy vs. Planar benzylidene groups (Z-configuration) are critical for π-π stacking with enzyme active sites, as demonstrated in 10 .
Biological Activity
Methyl 4-[(5Z)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate is a complex organic compound featuring a thiazolidine core, which has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and anti-inflammatory activities, supported by experimental data and case studies.
Chemical Structure
The compound's molecular formula is with a molecular weight of approximately 441.6 g/mol. The structure includes a thiazolidine ring and various substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H23NO5S3 |
| Molecular Weight | 441.6 g/mol |
| IUPAC Name | (5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective antibacterial activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study published in MDPI reported that several thiazolidinone derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action was linked to the inhibition of bacterial enzymes, highlighting the potential of these compounds in treating infections.
Cytotoxicity Studies
Cytotoxicity assays are essential in assessing the safety profile of new compounds. In one study, the cytotoxic effects of thiazolidinone derivatives were evaluated using the MTT assay on human normal fetal lung fibroblast MRC-5 cells. The results indicated that most tested compounds maintained cell viability above 91% at concentrations up to 10 μM, suggesting low cytotoxicity .
Anti-inflammatory Activity
Beyond antimicrobial properties, this compound may also exhibit anti-inflammatory effects. Thiazolidinone compounds have been studied for their ability to inhibit pro-inflammatory cytokines, which could be beneficial in managing chronic inflammatory conditions.
Structure–Activity Relationship (SAR)
The biological activity of thiazolidinones is influenced by their structural components. Modifications in substituents can enhance or reduce efficacy. For example:
- Presence of Methoxy Group : Enhances solubility and bioavailability.
- Alkyl Chain Variations : Affects lipophilicity and membrane permeability.
- Functional Group Modifications : Can lead to increased potency against specific pathogens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
